2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound with a complex structure that includes a chlorophenyl group, an amino group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 3-chloroaniline with a cyclohexane-1,3-dione derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar structure but includes a thiazolidine ring and a furan group.
2-{[(4-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione: This is a positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a cyclohexane ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16ClNO2 |
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Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c20-15-7-4-8-16(11-15)21-12-17-18(22)9-14(10-19(17)23)13-5-2-1-3-6-13/h1-8,11-12,14,22H,9-10H2 |
InChI Key |
YXBFPZVTWRBFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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